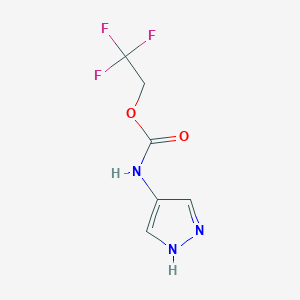
2,2,2-trifluoroethyl N-(1H-pyrazol-4-yl)carbamate
Overview
Description
“2,2,2-trifluoroethyl N-(1H-pyrazol-4-yl)carbamate” is a chemical compound with the molecular formula C6H6F3N3O2 . It is available in powder form .
Molecular Structure Analysis
The molecular weight of this compound is 209.13 . The InChI code for this compound is not available .
Physical And Chemical Properties Analysis
This compound is a powder . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available .
Scientific Research Applications
Antibacterial Activity : A study by Prasad (2021) involved the synthesis of derivatives of 1H-pyrazol-4-yl, which showed potential in antibacterial activity. This study highlights the compound's relevance in developing new antibacterial agents (Prasad, 2021).
Antimycobacterial Agents : Research by Emmadi et al. (2015) focused on synthesizing fluorinated pyrazolo-1,2,3-triazole hybrids, starting from 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. These compounds exhibited promising antimycobacterial activity, offering potential in treating tuberculosis (Emmadi et al., 2015).
Herbicidal Activity : A study by Lee, Park, and Kim (1989) synthesized carbamates derived from pyrazoles and tested them for phytotoxicity, observing their effects on seed germination and seedling growth. This research is significant for agricultural applications, particularly in the development of herbicides (Lee, Park, & Kim, 1989).
Antimicrobial Agents : Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl pyrazole derivatives, which demonstrated broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities. This research contributes to the field of antimicrobial drug development (Bhat et al., 2016).
Fungicidal Activity : Research by Weidong and Jiang-sheng (2004) involved the synthesis of novel methyl N-methoxy-N-[2-(3-trifluoromethyl)-1-substituted pyrazol-5-yloxylmethylene]phenylcarbamates, showing fungicidal activities against several fungi, indicating potential in agricultural fungicide development (Weidong & Jiang-sheng, 2004).
Safety And Hazards
The safety information for this compound suggests several precautions. It should be handled under inert gas and protected from moisture. The container should be kept tightly closed. It should not be subjected to grinding, shock, or friction. It should not be inhaled or come in contact with skin and eyes. It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(1H-pyrazol-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2/c7-6(8,9)3-14-5(13)12-4-1-10-11-2-4/h1-2H,3H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPXUIQUCQWUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(1H-pyrazol-4-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-aminoethyl)-N-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438634.png)
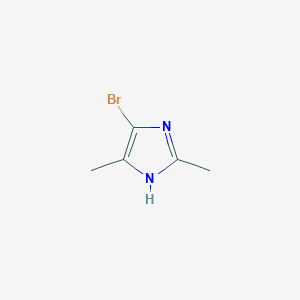
![6-Bromo-7-methylbenzo[D]thiazol-2-amine](/img/structure/B1438637.png)
![4-[2-(Bromomethyl)-4-nitrophenyl]morpholine](/img/structure/B1438640.png)
![N-(benzo[d]thiazol-2-ylmethyl)acetamide](/img/structure/B1438641.png)
![8-Methylpyrido[2,3-b]pyrazine](/img/structure/B1438642.png)
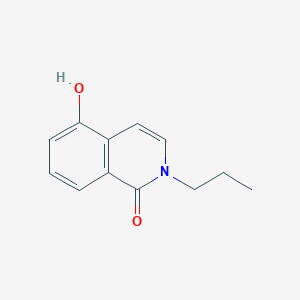
![Tert-butyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1438648.png)
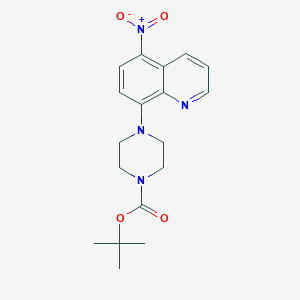
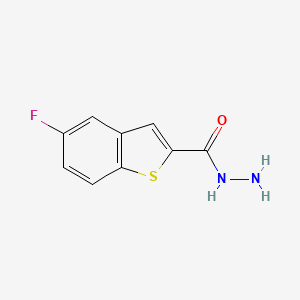
![[Ethyl(methyl)sulfamoyl]amine](/img/structure/B1438652.png)
![2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole](/img/structure/B1438655.png)
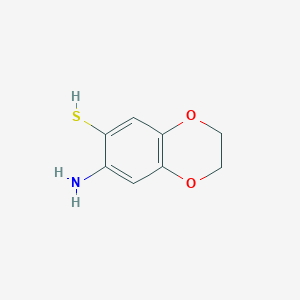
![3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B1438657.png)